(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
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Overview
Description
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral compound with a piperidine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and an appropriate amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of reducing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
1-amino-3-(piperidin-1-yl)propan-2-ol: A similar compound without the chiral center, which may exhibit different chemical and biological properties.
Uniqueness
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-1-amino-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2/t8-/m1/s1 |
InChI Key |
VOQTZJYNVJFIJW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](CN)O |
Canonical SMILES |
C1CCN(CC1)CC(CN)O |
Origin of Product |
United States |
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